molecular formula C14H12N4O2 B14133290 N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine

N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B14133290
M. Wt: 268.27 g/mol
InChI Key: PEQXYESKMXRKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The presence of a nitro group on the benzyl ring and an amine group on the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 1H-benzo[d]imidazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the benzimidazole attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Reduction: 3-aminobenzyl-1H-benzo[d]imidazol-2-amine.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of both a nitro group and a benzimidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H12N4O2/c19-18(20)11-5-3-4-10(8-11)9-15-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H2,15,16,17)

InChI Key

PEQXYESKMXRKBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.